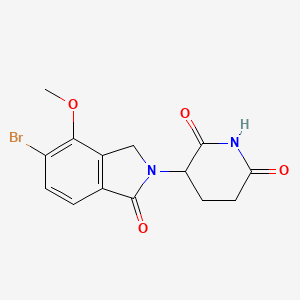

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 1010100-26-1) is a synthetic small molecule featuring a piperidine-2,6-dione core fused to a substituted isoindolinone ring. Its molecular formula is C₁₃H₁₁BrN₂O₃ (MW: 323.14 g/mol), with a bromine atom at position 5 and a methoxy group at position 4 on the isoindolinone moiety . This compound is structurally related to immunomodulatory imide drugs (IMiDs) like lenalidomide but distinguishes itself through its unique substitution pattern, which may influence proteolysis-targeting chimera (PROTAC) design or neoplasm-targeting applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione typically involves the reaction of 5-bromo-4-methoxy-1-oxoisoindoline with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly used in the industrial production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindolinone derivatives, while substitution reactions can produce a variety of substituted piperidine-2,6-dione derivatives .

Scientific Research Applications

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound that has garnered attention for its potential therapeutic applications, especially in medicinal chemistry and drug development. The presence of bromine and methoxy groups gives the compound unique chemical properties and biological activities.

Potential Therapeutic Applications

This compound has been investigated as a therapeutic agent for treating conditions such as sickle cell disease and β-thalassemia. The compound's mechanism of action involves interaction with specific molecular targets, including the modulation of protein levels related to the IKAROS Family Zinc Finger proteins, which play a critical role in gene regulation and cellular differentiation. Research has shown that this compound interacts with various biological targets, particularly those involved in gene regulation, and can reduce the expression levels of IKAROS Family Zinc Finger proteins, which are crucial for hematopoiesis and immune response regulation. Such interactions may lead to significant therapeutic implications, particularly in diseases where these proteins are dysregulated.

Notable Properties

Mechanism of Action

The mechanism of action of 3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain proteins and enzymes, leading to its therapeutic effects. For example, it may inhibit the activity of widely interspaced zinc finger motifs (WIZ) protein, which plays a role in gene expression regulation .

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of piperidine-2,6-dione derivatives with isoindolinone modifications. Key structural analogs include:

Key Structural Insights :

- Bromine vs. Amino/Fluoro Groups: Bromine’s electron-withdrawing nature and larger atomic radius may enhance binding to hydrophobic pockets in target proteins compared to amino (electron-donating) or fluoro (smaller, electronegative) groups .

- Methoxy Substitution : The 4-methoxy group in the target compound could improve metabolic stability relative to hydroxylated analogs (e.g., 2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione in ) by reducing oxidative degradation .

Physicochemical Properties

Biological Activity

3-(5-Bromo-4-methoxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an isoindolinone core and a piperidine moiety, has garnered attention for its biological activities, particularly in the treatment of hematological disorders such as sickle cell disease and β-thalassemia. This article reviews the biological activity of this compound based on diverse sources and research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁BrN₂O₃ |

| Molecular Weight | 323.14 g/mol |

| CAS Number | 1010100-26-1 |

This compound operates primarily through its interaction with the IKAROS Family Zinc Finger (IKZF) proteins. These proteins play critical roles in gene regulation and cellular differentiation. Specifically, the compound has been shown to modulate the expression levels of IKZF2 and IKZF4 proteins, which are essential for hematopoiesis and immune response regulation. This modulation can potentially lead to therapeutic effects in conditions where these proteins are dysregulated .

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have demonstrated that related isoindolinone derivatives possess cytotoxic effects against various cancer cell lines. The following table summarizes some findings related to their anticancer activity:

| Compound | Cell Line Tested | IC₅₀ (μg/mL) | Cytotoxicity Level |

|---|---|---|---|

| 3-(5-Bromo-4-methoxy...) | MCF7 (breast cancer) | 0.01 ± 0.001 | Highly Active |

| 3-(5-Bromo-4-methoxy...) | NCI-H460 (lung cancer) | 0.06 ± 0.008 | Highly Active |

| 3-(5-Bromo-4-methoxy...) | SF-268 (CNS cancer) | >100 | Non-Cytotoxic |

These findings suggest that derivatives of this compound may have significant potential as anticancer agents by selectively targeting tumor cells while sparing normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various pathogens. The results from antimicrobial assays indicate that several derivatives exhibit inhibitory effects on both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity:

| Compound | Pathogen Tested | Inhibition Zone (mm) |

|---|---|---|

| 3-(5-Bromo-4-methoxy...) | Staphylococcus aureus | 15 |

| 3-(5-Bromo-4-methoxy...) | Escherichia coli | 18 |

| 3-(5-Bromo-4-methoxy...) | Pseudomonas aeruginosa | 12 |

These results support the potential use of this compound in developing new antimicrobial therapies .

Case Studies

A notable case study involved the administration of related compounds in animal models of sickle cell disease. The treatment resulted in improved hematological parameters and reduced symptoms associated with the disease, attributed to the modulation of IKAROS protein levels . This highlights the therapeutic promise of targeting IKAROS family proteins in blood disorders.

Properties

Molecular Formula |

C14H13BrN2O4 |

|---|---|

Molecular Weight |

353.17 g/mol |

IUPAC Name |

3-(6-bromo-7-methoxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |

InChI |

InChI=1S/C14H13BrN2O4/c1-21-12-8-6-17(10-4-5-11(18)16-13(10)19)14(20)7(8)2-3-9(12)15/h2-3,10H,4-6H2,1H3,(H,16,18,19) |

InChI Key |

WCLNKALSFNESHW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC2=C1CN(C2=O)C3CCC(=O)NC3=O)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.